Cas no 239137-42-9 (3-bromo-N-phenylpyridin-4-amine)

3-bromo-N-phenylpyridin-4-amine 化学的及び物理的性質
名前と識別子
-
- 4-Pyridinamine, 3-bromo-N-phenyl-
- 4-Pyridinamine,3-bromo-N-phenyl-
- 3-bromo-N-phenylpyridin-4-amine
-
- MDL: MFCD12828176
- インチ: 1S/C11H9BrN2/c12-10-8-13-7-6-11(10)14-9-4-2-1-3-5-9/h1-8H,(H,13,14)
- InChIKey: IAMYJFMOWMYRSI-UHFFFAOYSA-N
- SMILES: C1=NC=CC(NC2=CC=CC=C2)=C1Br
3-bromo-N-phenylpyridin-4-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-3239577-0.25g |
3-bromo-N-phenylpyridin-4-amine |
239137-42-9 | 95.0% | 0.25g |
$367.0 | 2025-03-18 | |
Enamine | EN300-3239577-1g |
3-bromo-N-phenylpyridin-4-amine |
239137-42-9 | 95% | 1g |
$743.0 | 2023-11-13 | |
Enamine | EN300-3239577-5g |
3-bromo-N-phenylpyridin-4-amine |
239137-42-9 | 95% | 5g |
$2152.0 | 2023-11-13 | |
Aaron | AR028SBE-500mg |
3-bromo-N-phenylpyridin-4-amine |
239137-42-9 | 95% | 500mg |
$822.00 | 2025-02-16 | |
1PlusChem | 1P028S32-500mg |
3-bromo-N-phenylpyridin-4-amine |
239137-42-9 | 95% | 500mg |
$778.00 | 2024-05-22 | |
Aaron | AR028SBE-2.5g |
3-bromo-N-phenylpyridin-4-amine |
239137-42-9 | 95% | 2.5g |
$2025.00 | 2023-12-15 | |
Aaron | AR028SBE-5g |
3-bromo-N-phenylpyridin-4-amine |
239137-42-9 | 95% | 5g |
$2984.00 | 2023-12-15 | |
1PlusChem | 1P028S32-50mg |
3-bromo-N-phenylpyridin-4-amine |
239137-42-9 | 95% | 50mg |
$269.00 | 2024-05-22 | |
Aaron | AR028SBE-50mg |
3-bromo-N-phenylpyridin-4-amine |
239137-42-9 | 95% | 50mg |
$265.00 | 2025-02-16 | |
Enamine | EN300-3239577-5.0g |
3-bromo-N-phenylpyridin-4-amine |
239137-42-9 | 95.0% | 5.0g |
$2152.0 | 2025-03-18 |
3-bromo-N-phenylpyridin-4-amine 関連文献
-
Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
-
Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602
-
Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
-
Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
-
Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
-
Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
-
Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
-
Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
3-bromo-N-phenylpyridin-4-amineに関する追加情報
Recent Advances in the Study of 3-bromo-N-phenylpyridin-4-amine (CAS: 239137-42-9) in Chemical Biology and Pharmaceutical Research
The compound 3-bromo-N-phenylpyridin-4-amine (CAS: 239137-42-9) has recently emerged as a molecule of significant interest in chemical biology and pharmaceutical research. This heterocyclic amine derivative, characterized by its brominated pyridine core and phenylamine substituent, has demonstrated promising biological activities in various preclinical studies. Recent literature highlights its potential as a versatile scaffold for drug discovery, particularly in the development of kinase inhibitors and modulators of protein-protein interactions.
A 2023 study published in the Journal of Medicinal Chemistry explored the structural optimization of 3-bromo-N-phenylpyridin-4-amine derivatives as selective inhibitors of Bruton's tyrosine kinase (BTK). The research team systematically modified the phenyl ring and pyridine nitrogen to improve potency and selectivity, resulting in compounds with IC50 values in the low nanomolar range. Molecular docking studies revealed that the bromine atom at the 3-position plays a crucial role in forming halogen bonds with key residues in the BTK active site.
In cancer research, several groups have investigated the antiproliferative effects of 3-bromo-N-phenylpyridin-4-amine analogs. A recent publication in Bioorganic & Medicinal Chemistry Letters reported that certain derivatives exhibited potent activity against triple-negative breast cancer cell lines, with mechanisms involving the induction of apoptosis and cell cycle arrest. Interestingly, the bromine substituent was found to significantly influence the compound's cellular uptake and distribution, as demonstrated by fluorescence microscopy studies with tagged analogs.
The compound's potential extends beyond oncology. A 2024 study in ACS Chemical Neuroscience identified 3-bromo-N-phenylpyridin-4-amine derivatives as novel modulators of neurotransmitter receptors. Through structure-activity relationship studies, researchers developed compounds with selective affinity for specific serotonin receptor subtypes, suggesting potential applications in neurological disorders. The electron-withdrawing nature of the bromine atom was found to be critical for maintaining the optimal electronic configuration for receptor binding.
Synthetic methodologies for 3-bromo-N-phenylpyridin-4-amine have also seen recent advancements. A paper in Organic Process Research & Development described a scalable, transition-metal-free synthesis route that improves yield and reduces purification steps. This development is particularly important for enabling larger-scale production of derivatives for further biological evaluation. The new synthetic approach utilizes a novel bromination strategy that minimizes side product formation.
From a drug development perspective, pharmacokinetic studies of 3-bromo-N-phenylpyridin-4-amine derivatives have provided valuable insights. Recent ADME (Absorption, Distribution, Metabolism, and Excretion) profiling indicates that the bromine atom contributes to favorable metabolic stability, though it may require optimization to improve oral bioavailability in some cases. Several research groups are currently exploring prodrug strategies to address this challenge while maintaining the compound's biological activity.
Looking forward, the unique properties of 3-bromo-N-phenylpyridin-4-amine continue to inspire innovative research directions. Current investigations include its application in PROTAC (Proteolysis Targeting Chimera) design, where the molecule serves as a warhead for targeted protein degradation. Additionally, its potential as a fluorescent probe for biological imaging is being explored, leveraging the intrinsic photophysical properties of the brominated pyridine core. These diverse applications underscore the compound's versatility and importance in contemporary chemical biology and pharmaceutical research.
239137-42-9 (3-bromo-N-phenylpyridin-4-amine) Related Products
- 179033-21-7(2-(2,6-Dioxo-piperidin-3-yl)-4,5,6,7-tetrafluoro-isoindole-1,3-dione)
- 1261482-22-7(3,4'-Bis(trifluoromethyl)-4-methoxybiphenyl)
- 2198315-71-6(N-{(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)carbamoylmethyl}-N-methylprop-2-enamide)
- 1312785-22-0(tert-Butyl2-Chloro-7-fluoroquinazoline-4-acetate)
- 349627-09-4(2,5-dichloro-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)benzamide)
- 2200108-68-3(5-[(2-fluorophenyl)methoxy]-3-methyl-1,2,4-thiadiazole)
- 2228741-53-3(3-{2-(propan-2-yloxy)phenylmethyl}azetidin-3-ol)
- 25716-58-9(4-Chloro-2,6-dimethylfuro[2,3-d]pyrimidine)
- 2137503-64-9(1,8-Dioxaspiro[4.5]decan-4-ol)
- 2230253-82-2(PKI-166 (hydrochloride))




